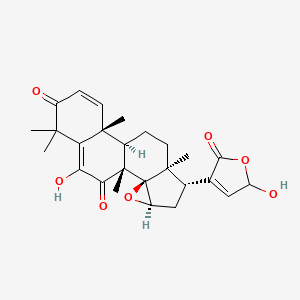
Methanetetrathiol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanetetrathiol, sodium salt can be synthesized by reacting methanethiol with sodium hydroxide. The reaction typically occurs in an aqueous solution and can be represented by the following equation:
CH3SH+NaOH→CH3SNa+H2O
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to prevent the release of methanethiol, which has a strong and unpleasant odor .
Chemical Reactions Analysis
Types of Reactions
Methanetetrathiol, sodium salt undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, where it can replace a leaving group in an organic molecule.
Oxidation: It can be oxidized to form disulfides.
Reduction: It can reduce certain compounds, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Methylthioethers are commonly formed.
Oxidation: Disulfides are the major products.
Reduction: The products depend on the specific reaction but can include various reduced sulfur compounds.
Scientific Research Applications
Methanetetrathiol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methylthioethers and other sulfur-containing compounds.
Biology: It can be used to study the role of sulfur compounds in biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
Methanetetrathiol, sodium salt exerts its effects primarily through its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic activity is due to the presence of the negatively charged sulfur atom, which is highly reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
- Sodium ethylthiolate (C2H5SNa)
- Sodium propylthiolate (C3H7SNa)
- Sodium butylthiolate (C4H9SNa)
Uniqueness
Methanetetrathiol, sodium salt is unique due to its high nucleophilicity and reactivity, which makes it particularly useful in organic synthesis. Its small molecular size also allows for greater versatility in reactions compared to larger thiolates .
Properties
CAS No. |
52345-74-1 |
|---|---|
Molecular Formula |
CH4NaS4+ |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
sodium;methanetetrathiol |
InChI |
InChI=1S/CH4S4.Na/c2-1(3,4)5;/h2-5H;/q;+1 |
InChI Key |
MWOAQIRSOWIARK-UHFFFAOYSA-N |
Canonical SMILES |
C(S)(S)(S)S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















